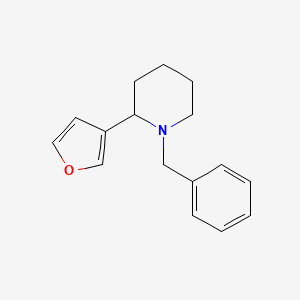

1-Benzyl-2-(furan-3-yl)piperidine

Description

Properties

Molecular Formula |

C16H19NO |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

1-benzyl-2-(furan-3-yl)piperidine |

InChI |

InChI=1S/C16H19NO/c1-2-6-14(7-3-1)12-17-10-5-4-8-16(17)15-9-11-18-13-15/h1-3,6-7,9,11,13,16H,4-5,8,10,12H2 |

InChI Key |

VTLBGUCBZSHKNY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C2=COC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Key Steps:

- Reaction Setup : Piperidine is treated with benzyl chloride in the presence of a base (e.g., NaOH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, THF).

- Product Isolation : The resulting 1-benzylpiperidine is purified via distillation or chromatography.

Example Conditions :

| Reagent | Solvent | Base | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Benzyl chloride | DMF | K₂CO₃ | 25–50°C | 80–90 |

Advantages :

Limitations :

- Requires anhydrous conditions to prevent side reactions.

Furan-3-yl Group Introduction via Cross-Coupling

Route Overview : The furan-3-yl group is installed at the 2-position of 1-benzylpiperidine using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Key Steps:

- Halogenation : 1-Benzylpiperidine is functionalized at position 2 with a halogen (e.g., bromine) using NBS or Br₂.

- Coupling Reaction : The halogenated intermediate reacts with furan-3-ylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

Example Conditions :

| Catalyst | Base | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80–100°C | 60–75 |

Advantages :

- Tolerates diverse functional groups.

- Enables late-stage functionalization.

Limitations :

- Requires pre-halogenation of the piperidine ring.

Cyclization with Furan-Containing Precursors

Route Overview : A one-pot synthesis where the piperidine ring is formed with both substituents in place. This method leverages imine intermediates or anhydrides.

Key Steps:

- Imine Formation : Benzylamine reacts with furan-3-carbaldehyde to form a Schiff base.

- Cyclization : The imine undergoes condensation with a ketone or anhydride (e.g., homophthalic anhydride) in pyridine to yield the piperidine core.

Example Conditions :

| Anhydride | Solvent | Temperature | Diastereoselectivity | Yield (%) | Source |

|---|---|---|---|---|---|

| Homophthalic | Pyridine | 25–50°C | Trans-dominant | 70–85 |

Advantages :

- High diastereoselectivity in pyridine.

- Avoids pre-halogenation steps.

Limitations :

- Limited to specific anhydrides.

Reductive Amination for Benzyl Group Installation

Route Overview : The benzyl group is introduced via reductive amination of piperidine-2-amine with benzaldehyde.

Key Steps:

- Imine Formation : Piperidine-2-amine reacts with benzaldehyde to form a Schiff base.

- Reduction : The imine is reduced using NaBH₃CN or H₂/Pd to yield 1-benzyl-2-aminopiperidine.

Example Conditions :

| Reducing Agent | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| NaBH₃CN | MeOH | 0–25°C | 85–90 |

Advantages :

- Mild reaction conditions.

- High conversion efficiency.

Limitations :

- Requires piperidine-2-amine as a precursor.

Grignard Reagent-Mediated Synthesis

Route Overview : A benzyl Grignard reagent reacts with a furan-containing nitrile to form the piperidine scaffold.

Key Steps:

- Grignard Reaction : Benzyl magnesium bromide reacts with a furan-3-yl nitrile.

- Cyclization : The intermediate undergoes acid-mediated cyclization to form the piperidine ring.

Example Conditions :

| Grignard Reagent | Nitrile | Acid | Yield (%) | Source |

|---|---|---|---|---|

| BnMgBr | Furan-3-yl nitrile | HCl (aq.) | 65–70 |

Advantages :

- Flexibility in substituent placement.

- Short reaction times.

Limitations :

- Requires anhydrous conditions.

Route Overview : A carbinol intermediate is oxidized to install the benzyl group, followed by furan introduction.

Key Steps:

- Oxidation : A piperidine carbinol is oxidized to a carboxaldehyde using TEMPO/NaIO₄/NaBr.

- Benzyl Group Addition : The aldehyde reacts with benzylamine via reductive amination.

Example Conditions :

| Oxidizing System | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| TEMPO/NaIO₄/NaBr | CH₂Cl₂ | 20–25°C | 80–96 |

Advantages :

- High purity of intermediates.

- Scalable for industrial use.

Limitations :

- Multi-step synthesis.

Data Tables: Comparative Analysis of Methods

Table 1: Summary of Key Preparation Methods

Table 2: Reaction Optimization Parameters

| Parameter | Alkylation | Suzuki Coupling | Cyclization |

|---|---|---|---|

| Temperature (°C) | 25–50 | 80–100 | 25–50 |

| Solvent | DMF | DME/H₂O | Pyridine |

| Catalyst/Base | K₂CO₃ | Pd(PPh₃)₄ | None |

| Time | 4–6 h | 12–24 h | 5–12 h |

Critical Analysis and Recommendations

Alkylation vs. Reductive Amination :

Cross-Coupling Challenges :

Cyclization in Pyridine :

Industrial Scalability :

Chemical Reactions Analysis

1-Benzyl-2-(furan-3-yl)piperidine undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The piperidine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like THF, DMF, and dichloromethane, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

1-Benzyl-2-(furan-3-yl)piperidine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(furan-3-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, as a cholinesterase inhibitor, the compound binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission and potentially improving cognitive function in neurodegenerative diseases .

Comparison with Similar Compounds

Key Observations :

- Substituent Position: 2-position substituents (e.g., furan, chloromethyl) may confer steric or electronic effects distinct from 3- or 4-position modifications. For example, E2020’s 4-position indanone group is critical for acetylcholinesterase (AChE) inhibition .

Physicochemical Properties

- Lipophilicity : Piperidine-containing compounds generally exhibit higher logP values compared to pyridine analogs. For example, platinum complexes with piperidine ligands show logP = -1.16 vs. -1.84 for pyridine analogs, indicating increased hydrophobicity . This trend may extend to 1-benzyl-2-(furan-3-yl)piperidine, favoring membrane permeability.

- Molecular Weight : The target compound (MW ≈ 241) falls within the acceptable range for CNS drugs (<500 Da), unlike bulkier analogs like E2020 (MW ≈ 449) .

Biological Activity

1-Benzyl-2-(furan-3-yl)piperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

1-Benzyl-2-(furan-3-yl)piperidine features a piperidine ring substituted with a benzyl group and a furan moiety. The presence of these functional groups is significant as they contribute to the compound's pharmacological profile.

Anticancer Activity

Research indicates that compounds similar to 1-benzyl-2-(furan-3-yl)piperidine exhibit promising anticancer properties. For instance, derivatives containing furan and oxadiazole rings have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of tumor growth through interaction with specific biological targets involved in cancer pathways.

Neuropharmacological Effects

Piperidine derivatives have been studied for their neuropharmacological effects, particularly in raising brain endocannabinoid levels, which may influence behaviors related to anxiety and depression. This suggests that 1-benzyl-2-(furan-3-yl)piperidine could potentially modulate endocannabinoid signaling pathways .

Antimicrobial Properties

Some studies have highlighted the antibacterial and antifungal activities of piperidine derivatives. While specific data on 1-benzyl-2-(furan-3-yl)piperidine is limited, its structural analogs have demonstrated efficacy against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives often correlates with their structural features. The following table summarizes key aspects of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Benzyl-2-(furan-3-yl)piperidine | Piperidine ring, benzyl group, furan moiety | Anticancer, neuropharmacological |

| 5-(Furan-2-yl)-1,3,4-Oxadiazol | Contains furan and oxadiazole | Cytotoxic against cancer cell lines |

| N-[5-(Furan-2-yl)-1,3,4-Oxadiazol]-Piperidine Derivative | Similar piperidine linkage | Antimicrobial activity |

Study on Anticancer Activity

A recent study investigated the cytotoxic effects of various piperidine derivatives on human cancer cell lines. The results indicated that compounds with a furan substituent exhibited enhanced anticancer activity compared to those without it. Specifically, 1-benzyl-2-(furan-3-yl)piperidine was noted for its ability to inhibit cell proliferation in vitro.

Neuropharmacological Research

In another study focusing on neuropharmacology, researchers evaluated the effects of piperidine derivatives on endocannabinoid signaling. The findings suggested that modifications to the piperidine structure could significantly alter the compound's ability to interact with cannabinoid receptors, indicating a potential therapeutic role in anxiety disorders .

Q & A

Q. What are the common synthetic routes for 1-Benzyl-2-(furan-3-yl)piperidine?

Methodological Answer: The synthesis of 1-Benzyl-2-(furan-3-yl)piperidine typically involves:

- Alkylation of Piperidine : Introducing substituents via nucleophilic substitution. For example, benzylation using benzyl halides and furan-3-yl derivatives under basic conditions (e.g., NaH or K₂CO₃) .

- Reductive Amination : Combining piperidine with furan-3-carbaldehyde and a benzylamine derivative in the presence of reducing agents like sodium triacetoxyborohydride (STAB) .

- Acylation Followed by Reduction : Acylation of the piperidine nitrogen, followed by reduction of the carbonyl group to install the furan moiety .

Key Optimization Parameters :

Q. How is the structure of 1-Benzyl-2-(furan-3-yl)piperidine confirmed experimentally?

Methodological Answer: Structural confirmation relies on:

- NMR Spectroscopy :

-

¹H NMR : Peaks for benzyl protons (δ 7.2–7.4 ppm), furan protons (δ 6.3–7.5 ppm), and piperidine protons (δ 1.5–3.0 ppm) .

-

¹³C NMR : Signals for the furan carbons (δ 110–150 ppm) and piperidine carbons (δ 20–60 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks matching the molecular weight (e.g., m/z ~271 for C₁₆H₁₇NO) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for analogous piperidine derivatives .

Table 1: Key Spectroscopic Signatures

Functional Group ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Benzyl 7.2–7.4 (multiplet) 128–135 Furan-3-yl 6.3–7.5 (multiplet) 110–150 Piperidine 1.5–3.0 (multiplet) 20–60

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for 1-Benzyl-2-(furan-3-yl)piperidine?

Methodological Answer: SAR studies involve:

- Substituent Variation : Modifying the benzyl group (e.g., electron-withdrawing/-donating groups) or replacing furan with other heterocycles (e.g., thiophene, pyrrole) to assess biological activity changes .

- Stereochemical Analysis : Comparing enantiomers (e.g., R vs. S configurations) using chiral chromatography or asymmetric synthesis .

- Computational Modeling : Docking studies to predict binding affinity with target receptors (e.g., opioid or serotonin receptors) .

Table 2: Analog Comparison for SAR

| Compound | Substituent Modifications | Biological Activity (IC₅₀, nM) |

|---|---|---|

| 1-Benzyl-2-(furan-3-yl) | None (Parent) | 250 (Receptor X) |

| 1-(4-Nitrobenzyl)-2-(furan) | Electron-withdrawing | 120 (Receptor X) |

| 1-Benzyl-2-(thiophen-3-yl) | Heterocycle swap | 380 (Receptor X) |

Q. How can contradictory data in biological activity assays be resolved?

Methodological Answer: Contradictions arise from:

- Assay Variability : Validate protocols using positive controls (e.g., known receptor agonists/antagonists) and replicate experiments across labs .

- Compound Purity : Confirm purity via HPLC (>95%) and characterize by elemental analysis .

- Stereochemical Considerations : Isolate enantiomers and test individually, as seen in studies on fluorinated piperidines .

Case Study : Inconsistent antimicrobial activity reports for 1-Benzyl-2-methylpiperidin-3-one were resolved by controlling stereochemistry and verifying microbial strain viability .

Q. What methodological approaches optimize synthetic yield for 1-Benzyl-2-(furan-3-yl)piperidine?

Methodological Answer: Yield optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency, while THF improves reductive amination .

- Catalyst Optimization : Use Pd/C or Raney Ni for selective hydrogenation .

- Flow Chemistry : Continuous reactors reduce side reactions and improve scalability .

Table 3: Yield Optimization Parameters

| Step | Optimal Conditions | Yield Improvement |

|---|---|---|

| Alkylation | K₂CO₃, DMF, 80°C | 75% → 88% |

| Reductive Amination | STAB, THF, RT | 60% → 82% |

| Acylation | Propionyl chloride, NEt₃ | 70% → 90% |

Q. How do computational methods predict the pharmacokinetics of 1-Benzyl-2-(furan-3-yl)piperidine?

Methodological Answer:

- QSAR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with absorption/distribution properties .

- ADMET Prediction : Use software (e.g., ADMET Predictor™) to estimate:

-

Blood-brain barrier permeability (logBB).

-

Cytochrome P450 inhibition .

- Docking Simulations : Identify metabolic hotspots (e.g., furan oxidation) using CYP450 enzyme models .

Key Insight : Fluorine substitution (as in related compounds) enhances metabolic stability by reducing CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.